[(4-Azidobut-2-EN-1-YL)oxy](tert-butyl)dimethylsilane
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Overview
Description
(4-Azidobut-2-en-1-yl)oxydimethylsilane is a chemical compound that features both azide and silane functional groups. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for various chemical transformations, while the silane group provides stability and the ability to form strong bonds with other silicon-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidobut-2-en-1-yl)oxydimethylsilane typically involves the reaction of an appropriate azide precursor with a silane reagent. One common method is the reaction of 4-azidobut-2-en-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azide group.
Industrial Production Methods
Industrial production of (4-Azidobut-2-en-1-yl)oxydimethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Azidobut-2-en-1-yl)oxydimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Nitroalkenes.
Reduction: Aminoalkenes.
Substitution: Various substituted alkene derivatives.
Scientific Research Applications
(4-Azidobut-2-en-1-yl)oxydimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4-Azidobut-2-en-1-yl)oxydimethylsilane involves the reactivity of the azide group. The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications. The silane group provides stability and can form strong bonds with other silicon-containing compounds, enhancing the durability of the final product.
Comparison with Similar Compounds
(4-Azidobut-2-en-1-yl)oxydimethylsilane can be compared with other azide-containing silanes, such as:
- (3-Azidopropyl)oxydimethylsilane
- (5-Azidopent-2-en-1-yl)oxydimethylsilane
These compounds share similar reactivity due to the presence of the azide group but differ in the length and structure of the carbon chain. (4-Azidobut-2-en-1-yl)oxydimethylsilane is unique due to its specific carbon chain length and the presence of a double bond, which can influence its reactivity and applications.
Properties
CAS No. |
874335-90-7 |
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Molecular Formula |
C10H21N3OSi |
Molecular Weight |
227.38 g/mol |
IUPAC Name |
4-azidobut-2-enoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H21N3OSi/c1-10(2,3)15(4,5)14-9-7-6-8-12-13-11/h6-7H,8-9H2,1-5H3 |
InChI Key |
XXAJBDRHXFUCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CCN=[N+]=[N-] |
Origin of Product |
United States |
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